Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate
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Overview
Description
Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate is a chemical compound with the molecular formula C13H22N2O4 . It has a molecular weight of 270.32 . This compound is used in various chemical reactions and preparations .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The specific arrangement of these atoms forms the unique structure of this compound .Chemical Reactions Analysis
While the specific chemical reactions involving Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate are not detailed in the search results, it’s known that Boc-protected amino acids can participate in peptide synthesis . The Boc group can be removed under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate has a molecular weight of 270.32 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Asymmetric Synthesis via tert-Butanesulfinamide
- Literature : Researchers have extensively explored this methodology from 2010 to 2020, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often resemble structural motifs found in natural products and therapeutically applicable molecules .
Mechanism of Action
Target of Action
Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceuticals Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are known to be used in peptide synthesis .
Mode of Action
It is known that tert-butyloxycarbonyl (boc) protected amino acids, which have a similar structure, are used as starting materials in dipeptide synthesis . The Boc group serves as a protective group for the amino group, preventing unwanted reactions during synthesis. Once the desired reactions have taken place, the Boc group can be removed under acidic conditions .
Biochemical Pathways
Compounds with similar structures are known to be involved in the synthesis of peptides . Peptides play crucial roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors.
Action Environment
The action of Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Furthermore, the reaction conditions, such as temperature and pH, can significantly impact the compound’s reactivity and the outcome of the chemical reactions it is involved in.
properties
IUPAC Name |
ethyl 2-[3-cyanopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-5-18-11(16)10-15(9-7-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOHSKHDDTSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC#N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butoxycarbonyl(3-cyanopropyl)amino)acetate |
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